molecular formula C24H24N2O5 B10896551 N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10896551
M. Wt: 420.5 g/mol
InChI Key: UBFSFUHOVIGDAJ-UHFFFAOYSA-N
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Description

N~3~-(2-FURYLMETHYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a quinolinecarboxamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N3-(2-FURYLMETHYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the furan ring and the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

N~3~-(2-FURYLMETHYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the methoxyphenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

N~3~-(2-FURYLMETHYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of N3-(2-FURYLMETHYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~3~-(2-FURYLMETHYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C24H24N2O5/c1-24(2)12-20-18(21(27)13-24)11-19(22(28)25-14-17-5-4-10-31-17)23(29)26(20)15-6-8-16(30-3)9-7-15/h4-11H,12-14H2,1-3H3,(H,25,28)

InChI Key

UBFSFUHOVIGDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CO4)C(=O)C1)C

Origin of Product

United States

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